(1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Overview

Description

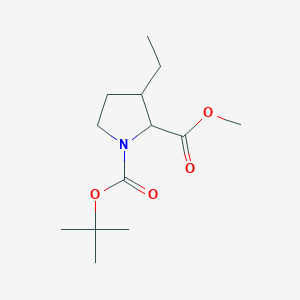

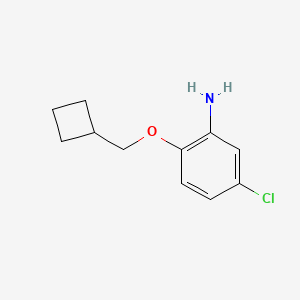

(1-(Azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride, also known as Azetidine-3-methanol hydrochloride, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a derivative of azetidine, which is an organic heterocyclic compound containing four carbon atoms and two nitrogen atoms. Azetidine-3-methanol hydrochloride is a white solid that is soluble in water and has a melting point of approximately 170°C.

Scientific Research Applications

Anticancer Activity

Derivatives of aziridine and 1,2,3-triazole hybrids have been synthesized and evaluated for their anticancer activities. These compounds exhibit significant anticancer activities against human leukemia HL-60 cells and human hepatoma G2 cells. The synthesis involves a one-pot reaction, showcasing the potential of such structures in cancer research (Hong-Ru Dong, Jian-Guo Wu, 2018).

Corrosion Inhibition

1,2,3-Triazole derivatives have been studied as corrosion inhibitors for mild steel in acidic mediums. These studies reveal that triazole derivatives can effectively protect mild steel surfaces from corrosion, highlighting their importance in materials science and engineering (Qisheng Ma, Sijun Qi, Xiaohong He, Yongming Tang, Gang Lu, 2017).

Catalytic Applications

Tris(triazolyl)methanol derivatives have been synthesized and shown to form stable complexes with copper, which catalyze the Huisgen 1,3-dipolar cycloaddition efficiently. These findings are crucial for synthetic chemistry, offering a new catalyst system for various organic reactions (Salih Ozcubukcu, Erhan Ozkal, C. Jimeno, M. A. Pericàs, 2009).

Anti-Tubercular Agents

Azetidinone derivatives incorporating 1,2,4-triazole have been designed, synthesized, and evaluated for anti-tubercular activity. The research involved in silico designing and molecular docking to identify potential drug candidates. Certain derivatives exhibited good anti-tubercular activity, contributing to the search for new treatments against Mycobacterium tuberculosis (B. Thomas, D. George, J. Harindran, 2014).

Safety And Hazards

The safety and hazards associated with a specific compound would depend on its particular structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols23.

Future Directions

The future directions of research into compounds like “(1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride” could involve exploring their potential uses in medicine, materials science, and other fields45. Further studies could also aim to develop more efficient methods for their synthesis1.

properties

IUPAC Name |

[1-(azetidin-3-ylmethyl)triazol-4-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O.ClH/c12-5-7-4-11(10-9-7)3-6-1-8-2-6;/h4,6,8,12H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVPQSMKXABHPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CN2C=C(N=N2)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489840.png)

![1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1489851.png)

![Ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine](/img/structure/B1489857.png)